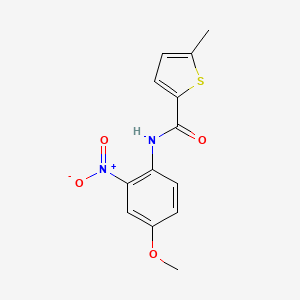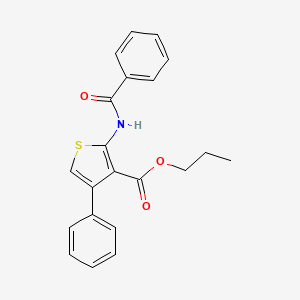
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide, also known as MNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide varies depending on its application. In anticancer studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antimalarial studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been found to inhibit the growth of Plasmodium falciparum by disrupting the heme detoxification pathway. In biochemistry studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide acts as a fluorescent probe by binding to specific amino acid residues in proteins.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In antimalarial studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been shown to inhibit the growth of the malaria parasite. In biochemistry studies, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been used to study protein-ligand interactions. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has also been investigated for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments, including its high yield synthesis, stability, and versatility in various applications. However, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide research, including its potential use in drug development, materials science, and bioimaging. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide derivatives with improved solubility and reduced toxicity could be developed for use in drug development. N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could also be explored for its potential use in organic electronics and optoelectronics. Additionally, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could be further studied for its potential use as a fluorescent probe in bioimaging applications.
Conclusion:
In conclusion, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide could lead to significant breakthroughs in drug development, materials science, and bioimaging.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been investigated for its anticancer, antimalarial, and antimicrobial activities. In biochemistry, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been used as a fluorescent probe to study protein-ligand interactions. In materials science, N-(4-methoxy-2-nitrophenyl)-5-methyl-2-thiophenecarboxamide has been explored for its potential use in organic electronics and optoelectronics.
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8-3-6-12(20-8)13(16)14-10-5-4-9(19-2)7-11(10)15(17)18/h3-7H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIDTUKHFQXXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-tert-butylphenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4278645.png)
![(1R,9aR)-1-[(3-pyridin-3-yl-1H-pyrazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B4278653.png)
![methyl 4-(2,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278656.png)
![2-(3-chlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4278666.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4278670.png)
![3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole](/img/structure/B4278672.png)
![2-methyl-N-{3-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4278679.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4278693.png)
![ethyl 4-(2,4-dimethylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278697.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)